2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate
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Overview
Description
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate is an organic compound belonging to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Uniqueness
2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
88423-13-6 |
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Molecular Formula |
C21H14N2O4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[2-[(1,3-dioxoisoindol-2-yl)methyl]pyridin-3-yl] benzoate |
InChI |
InChI=1S/C21H14N2O4/c24-19-15-9-4-5-10-16(15)20(25)23(19)13-17-18(11-6-12-22-17)27-21(26)14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
FDNAWWDHKCRJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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